Sorafenib is a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. Sorafenib is an oral multi-kinase inhibitor that is used in the therapy of advanced renal cell, liver and thyroid cancer. Sorafenib has been associated with a low rate of transient elevations in serum aminotransferase levels during therapy that are generally mild and asymptomatic. Sorafenib has also been linked to rare instances of clinically apparent liver injury which can be severe and even fatal. Sorafenib, also known as nexavar or sorafenib N-oxide, belongs to the class of organic compounds known as diarylethers. These are organic compounds containing the dialkyl ether functional group, with the formula ROR', where R and R' are aryl groups. Sorafenib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sorafenib has been detected in multiple biofluids, such as urine and blood. Within the cell, sorafenib is primarily located in the cytoplasm and membrane (predicted from logP). Sorafenib participates in a number of enzymatic reactions. In particular, Sorafenib and uridine diphosphate glucuronic acid can be converted into sorafenib beta-D-glucuronide and uridine 5'-diphosphate through its interaction with the enzyme UDP-glucuronosyltransferase 1-9. In addition, Sorafenib can be converted into sorafenib N-oxide through its interaction with the enzyme cytochrome P450 3A4. In humans, sorafenib is involved in the sorafenib metabolism pathway. Sorafenib is a potentially toxic compound.
Related Compounds
Sorafenib N-oxide
Compound Description: Sorafenib N-oxide is the major active metabolite of sorafenib. [ [] ] It is formed by oxidation of the nitrogen atom in the pyridyl ring of sorafenib.
Relevance: Sorafenib N-oxide exhibits similar pharmacological activities to sorafenib, including inhibition of multiple tyrosine kinases involved in tumor growth and angiogenesis. The combined exposure of sorafenib and its active metabolite is considered when evaluating the effectiveness of sorafenib therapy. [ [] ]
Hymecromone
Compound Description: Hymecromone is a dietary supplement with antitumor activity at high doses (450–3000 mg/day). [ [] ] Its mechanism of action involves inhibiting hyaluronic acid synthesis, a substance that promotes tumor growth and metastasis.
Relevance: While structurally unrelated to sorafenib, hymecromone has been studied in combination with it for potential synergistic effects against renal cell carcinoma. [ [] ] The combination showed synergistic inhibition of tumor cell proliferation, motility, invasion, and angiogenesis, as well as increased apoptosis compared to either drug alone. [ [] ]
Dasatinib
Compound Description: Dasatinib is a tyrosine kinase inhibitor that targets Src family kinases and BCR-ABL. [ [] ]
Relevance: Dasatinib was investigated in combination with sorafenib to overcome acquired sorafenib resistance in lung adenocarcinoma xenografts. [ [] ] Although synergistic in vitro, the combination therapy did not demonstrate improved in vivo antitumor effects compared to sorafenib alone. [ [] ]
Irinotecan
Compound Description: Irinotecan is a topoisomerase I inhibitor used in chemotherapy regimens. [ [] ]
Relevance: Sequential treatment with sorafenib followed by irinotecan showed a synergistic effect on inducing apoptosis in hepatocellular carcinoma cells (HepG2) in vitro and in vivo compared to either drug alone. [ [] ] The enhanced apoptosis was attributed to sorafenib-induced cell cycle arrest and downregulation of p53, sensitizing the cells to irinotecan. [ [] ]
Oxaliplatin
Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that forms DNA adducts, inhibiting DNA replication and transcription. [ [] ]
Relevance: Unlike the synergistic effect observed with sorafenib and irinotecan, sequential treatment with sorafenib and oxaliplatin showed only an additive effect on apoptosis induction in HepG2 cells. [ [] ]
KU-55933
Compound Description: KU-55933 is a specific inhibitor of the ATM (ataxia telangiectasia mutated) kinase. [ [] ] Inhibition of ATM can lead to the disruption of DNA damage repair mechanisms, increasing the sensitivity of tumor cells to chemotherapy and radiotherapy.
Relevance: The combination of KU-55933 and sorafenib displayed a synergistic antitumor effect in vitro against hepatocellular carcinoma cell lines. [ [] ] This combination enhanced the inhibitory effect of sorafenib on cell proliferation, migration, and epithelial-to-mesenchymal transition (EMT). Additionally, it promoted apoptosis via the Akt signaling pathway and induced autophagy. [ [] ]
Pixantrone
Compound Description: Pixantrone is an antineoplastic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. [ [] ]
Relevance: Identified as a potential HOIL-1 inhibitor, pixantrone demonstrated synergistic effects with sorafenib in HCC treatment. [ [] ] It disrupts the HOIL-1/Numb interaction, leading to the inhibition of Notch1 signaling, which plays a role in sorafenib resistance and cancer stem cell properties. [ [] ]
Gemcitabine
Compound Description: Gemcitabine is an antimetabolite chemotherapy drug that inhibits DNA synthesis. [ [] ]
Relevance: Sorafenib, in combination with gemcitabine, exhibited synergistic antitumor activity in EGFR-TKI-resistant A549 and H1666 lung cancer cells, but antagonistic activity in H1975 cells. [ [] ] The synergy was attributed to sorafenib's inhibition of the RAF/MEK/ERK pathway, which is activated by gemcitabine. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sorafenib tosylate is an organosulfonate salt. It contains a sorafenib. Sorafenib Tosylate is the tosylate salt of sorafenib, a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks the enzyme RAF kinase, a critical component of the RAF/MEK/ERK signaling pathway that controls cell division and proliferation; in addition, sorafenib inhibits the VEGFR-2/PDGFR-beta signaling cascade, thereby blocking tumor angiogenesis. A niacinamide and phenylurea derivative that inhibits multiple intracellular and cell surface kinases thought to be involved in ANGIOGENESIS, including RAF KINASES and VEGF RECEPTORS. It is used in the treatment of advanced RENAL CELL CARCINOMA and HEPATOCELLULAR CARCINOMA, and for treatment of THYROID CARCINOMA refractory to radioactive iodine therapy. See also: Sorafenib (has active moiety).
Novel non-ATP competitive inhibitor of aurora A kinase, revealing new regulation of HURP/'s distribution on microtubules; High Quality Biochemicals for Research Uses
UCB1244283 is a novel synaptic vesicle protein 2A (SV2A) positive allosteric modulator. It can modulate the conformation of the SV2A protein and which had a differential effect on the binding interaction of levetiracetam and a levetiracetam analogue. UCB1244283 potentiates the binding of UCB30889, suggesting that different conformational states of the SV2A protein may exist or can be induced.